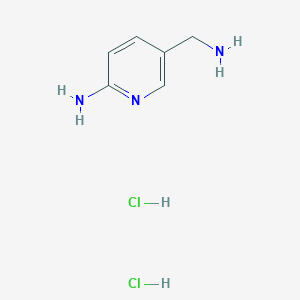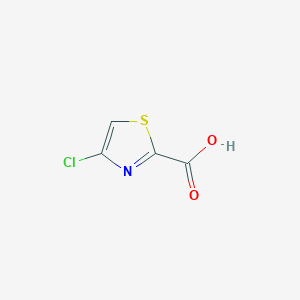
2-(aminomethyl)-N,N-dimethylpyridin-3-amine
Vue d'ensemble
Description
2-(Aminomethyl)-N,N-dimethylpyridin-3-amine, also known as 2-Amino-3-methylpyridine, is an organic compound with the chemical formula C6H9N2. It is a colorless, water-soluble solid that has a pungent odor. 2-Amino-3-methylpyridine is used in a variety of industrial and scientific applications, including pharmaceuticals, agriculture, and biochemistry. It is also used as a laboratory reagent in organic synthesis.
Applications De Recherche Scientifique
Metalation and Carbon-Carbon Coupling
The metalation of 2-(aminomethyl)pyridine leads to various complex reactions and formations. One such process involves its reaction with ClSiMe2tBu, producing colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide, which is significant in zinc-mediated carbon−carbon coupling reactions (Westerhausen et al., 2001).
Synthesis of Important Building Blocks in Organic Chemistry
2-(aminomethyl)pyridine derivatives have been utilized in palladium-catalyzed aminomethylamination of aminoalkenes. This method is crucial for synthesizing 2-(2-aminoethyl)indoles and 2-(2-aminoethyl)pyrrolidines, essential building blocks in synthetic organic chemistry (Li et al., 2017).
Polymerization Processes
In the field of polymer chemistry, 2-(aminomethyl)pyridine derivatives have been found to play a role in the living cationic polymerization of vinyl monomers. Their presence can stabilize growing carbocations, which is critical in living polymerization processes (Higashimura et al., 1989).
Catalysis in Chemical Reactions
2-(aminomethyl)pyridine derivatives are also involved in catalyzing the addition of amines to conjugated dienes. This process is significant in producing unsaturated amines, which have broad applications in various chemical industries (Kakuno & Hattori, 1984).
Microwave-Assisted Amination
These compounds are also used in microwave-assisted synthesis, specifically in the amination of 2-chloropyridine derivatives. This process is particularly relevant in the development of novel synthetic methods (Samadi et al., 2011).
Synthesis of Novel Compounds
2-(aminomethyl)pyridine derivatives have been employed in synthesizing novel compounds, such as 2-cyano-3-[(6-chloro)-3-pyridylmethyl]-3-aliphatic amine ethyl acrylate, demonstrating their versatility in chemical synthesis (Yu-Quan Shen, 2002).
Propriétés
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-4-3-5-10-7(8)6-9/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPHBZLBMGDDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219364-83-6 | |
| Record name | 2-(aminomethyl)-N,N-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





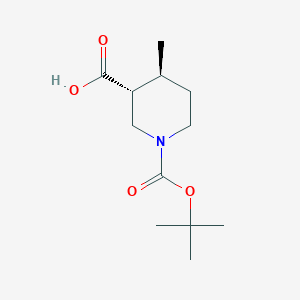


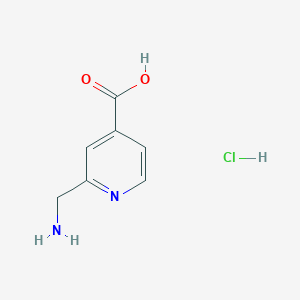
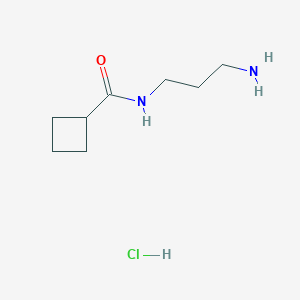
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)
![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)
